

Application Notes: The Wöhler Synthesis of Urea from Ammonium Cyanate

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Compound of Interest		
Compound Name:	Ammonium isocyanate	
Cat. No.:	B12681244	Get Quote

Introduction

The synthesis of urea from ammonium cyanate, first described by Friedrich Wöhler in 1828, is a landmark experiment in the history of chemistry.[1] It is widely recognized as a pivotal moment that challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2][3] Wöhler's successful synthesis of urea, an organic compound found in urine, from inorganic starting materials demonstrated that organic molecules could be created in a laboratory setting, thus laying the foundation for modern organic chemistry.[2][4]

Reaction Principle

The core of the Wöhler synthesis is the isomerization of ammonium cyanate (NH₄OCN) into urea ((NH₂)₂CO).[5] Both compounds possess the same molecular formula (CH₄N₂O) but have distinctly different structural arrangements and chemical properties, making them isomers.[3][5] In practice, the unstable ammonium cyanate is typically generated in situ by a double displacement reaction between a stable alkali metal cyanate (e.g., potassium cyanate) and an ammonium salt (e.g., ammonium sulfate or ammonium chloride).[1][3]

The reaction mechanism involves the heating of the aqueous solution containing ammonium and cyanate ions.[5] The ammonium cyanate formed decomposes into ammonia (NH₃) and cyanic acid (HOCN), which then react in a reversible equilibrium to produce urea.[1][4][6]

 $NH_4^+ + OCN^- \rightleftharpoons NH_4OCN(aq) \rightleftharpoons NH_3 + HOCN \rightleftharpoons (NH_2)_2CO(aq)$



Heating the solution drives the equilibrium towards the formation of urea.[3] The reaction is typically conducted at moderate temperatures (around 60-70°C) to facilitate the conversion while minimizing side reactions or decomposition.[5]

Quantitative Data Summary

The following table outlines the reactants used and the expected product yields for a typical laboratory-scale synthesis. The actual yield is hypothetical and will vary based on experimental conditions and technique.

Compound	Molecular Formula	Molar Mass (g/mol)	Mass Used (g)	Moles (mol)	Role
Potassium Cyanate	KOCN	81.12	2.0	0.0247	Reactant
Ammonium Sulfate	(NH4)2SO4	132.14	2.0	0.0151	Reactant (Limiting)
Urea (Product)	CO(NH2)2	60.06	-	-	Product
Theoretical Yield	-	-	1.82 g	0.0302	-
Actual Yield	-	-	(Hypothetical) 1.45 g	-	-
Percent Yield	-	-	(Hypothetical) 79.7%	-	-
Melting Point	-	-	133-135 °C	-	-

Note: Ammonium sulfate is the limiting reactant in this specific protocol.

Experimental Protocol

This protocol details a modified Wöhler synthesis using potassium cyanate and ammonium sulfate.[3]



Materials:

- Potassium cyanate (KOCN), 2.0 g
- Ammonium sulfate ((NH₄)₂SO₄), 2.0 g
- Deionized water, 15 mL
- 2-Propanol (or Ethanol)
- Evaporating dish
- 400 mL Beaker
- · Hot plate
- Glass stirring rod
- Buchner funnel and filter flask assembly
- Filter paper
- Melting point apparatus

Procedure:

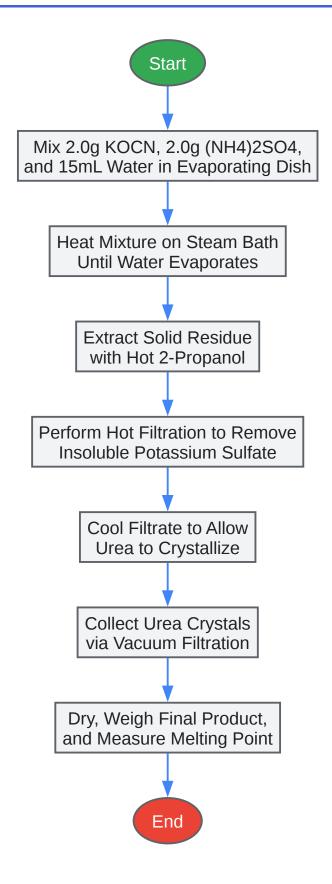
- Reaction Mixture Preparation: In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate. Add 15 mL of deionized water.[3]
- In Situ Formation and Isomerization: Place the evaporating dish on top of a 400 mL beaker that is approximately half-full of water. Heat the beaker on a hot plate to create a steam bath.
 [3] Stir the mixture in the evaporating dish until all solids have dissolved. Continue heating with the steam bath until all the water in the evaporating dish has evaporated, leaving a solid residue. This process typically takes about 30 minutes.
- Extraction of Urea: Remove the evaporating dish from the heat and allow it to cool to room temperature. Add 15-20 mL of hot 2-propanol to the solid residue. Stir thoroughly to dissolve the urea, leaving the less soluble potassium sulfate byproduct as a solid.



- Purification by Hot Filtration: While the solution is still hot, quickly filter it through a prewarmed funnel with filter paper to remove the solid potassium sulfate. Collect the hot filtrate in a clean beaker.
- Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of urea.
- Product Isolation: Collect the white urea crystals by vacuum filtration using a Buchner funnel.
 Wash the crystals with a small amount of ice-cold 2-propanol to remove any remaining soluble impurities.
- Drying and Characterization: Allow the crystals to air dry completely on the filter paper or in a desiccator. Once dry, weigh the final product to determine the actual yield and calculate the percent yield. Measure the melting point of the purified urea to assess its purity.

Visualized Experimental Workflow





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